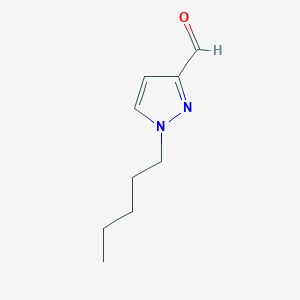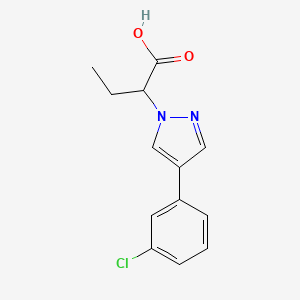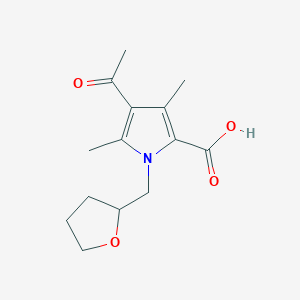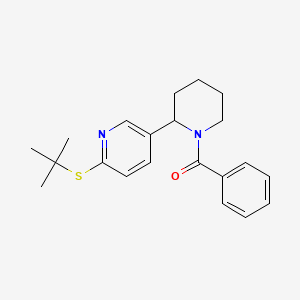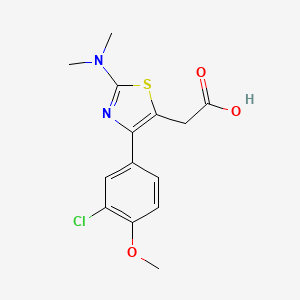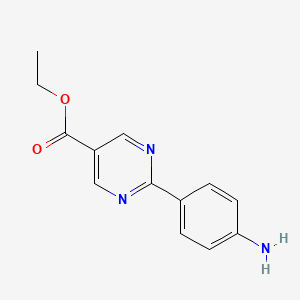![molecular formula C10H16Cl2N2O B11798991 (2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is a derivative of benzodiazepine, a class of compounds known for their wide range of pharmacological activities. This compound is primarily used in pharmaceutical research and development due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. For example, it may enhance or inhibit the activity of certain neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other benzodiazepines, this compound may exhibit a different spectrum of activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-7-8-1-2-9-6-11-3-4-12-10(9)5-8;;/h1-2,5,11-13H,3-4,6-7H2;2*1H |
InChI Key |
JBWPWWIOPCROKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


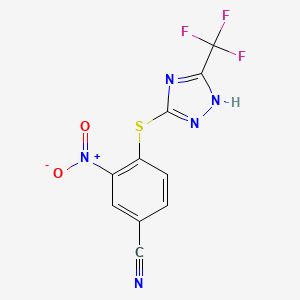

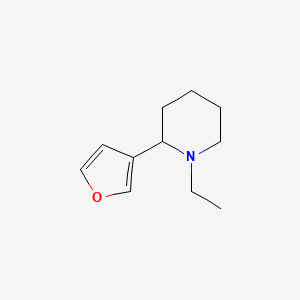
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
